2-Benzyloxyheptanal
Description
2-Benzyloxyheptanal (IUPAC: heptanal-2-yl benzyl ether) is an aliphatic aldehyde derivative featuring a benzyloxy (-OCH₂C₆H₅) group at the second carbon of a seven-carbon chain. Its molecular formula is C₁₄H₂₀O₂, with a molecular weight of 220.31 g/mol. The compound combines the reactivity of an aldehyde group with the steric and electronic effects of the benzyloxy moiety, making it relevant in organic synthesis, particularly in the preparation of fragrances, pharmaceuticals, and intermediates for heterocyclic compounds.
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-phenylmethoxyheptanal |
InChI |
InChI=1S/C14H20O2/c1-2-3-5-10-14(11-15)16-12-13-8-6-4-7-9-13/h4,6-9,11,14H,2-3,5,10,12H2,1H3 |
InChI Key |
PPTSRTIIAOKIOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues from Pharmacopeial Literature
Key analogues and their distinguishing features are summarized below (Table 1):
Notes:
- 2-Benzylideneheptanal () differs critically by replacing the benzyloxy group with a benzylidene (CH=C₆H₅) moiety, conferring α,β-unsaturated aldehyde reactivity (e.g., Michael addition susceptibility) .
- Compounds j and k incorporate nitrogen, altering solubility and bioactivity (e.g., j is a diphenhydramine precursor with antihistamine applications) .
Physicochemical Properties
Data for this compound are inferred from analogues:
- Solubility : Likely low water solubility (logP ~3.5–4.0) due to the benzyloxy and heptane chain. Comparable to diphenhydramine derivatives (logP 3.7–4.2) .
- Reactivity : The aldehyde group is prone to oxidation and nucleophilic addition. The benzyloxy group may stabilize intermediates via resonance but reduces electrophilicity compared to 2-Benzylideneheptanal .
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